3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Overview
Description
3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, morpholinyl, pyridazinyl, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable benzene derivative, followed by the introduction of the sulfonamide group through sulfonation and subsequent amination reactions. The morpholinyl and pyridazinyl groups are then introduced via nucleophilic substitution and cyclization reactions, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholinyl and pyridazinyl groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one: This compound shares the morpholinyl and pyridazinyl groups but lacks the sulfonamide group, resulting in different chemical properties and biological activities.
Substituted pyrazol-4-yl pyridazinone derivatives: These compounds also feature the pyridazinone core but have different substituents, leading to variations in their reactivity and applications.
Uniqueness
The uniqueness of 3-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-2-1-3-18(14-16)29(26,27)24-17-6-4-15(5-7-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWKLJKOEIEYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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